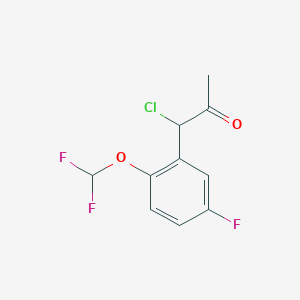
1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2O2
准备方法
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-(difluoromethoxy)-5-fluorobenzene with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Hydrolysis: The chloro group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and target molecules .
相似化合物的比较
1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound has a hydroxyl group instead of a fluorine atom, which can significantly alter its chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: The presence of an additional difluoromethyl group can enhance its lipophilicity and potentially its biological activity.
生物活性
1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one, also known by its CAS number 1804188-67-7, is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a chloro group, a difluoromethoxy group, and a fluorophenyl group attached to a propan-2-one backbone, which may influence its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8ClF3O2
- Molecular Weight : 252.62 g/mol
Antimicrobial Properties
Preliminary studies indicate that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis, suggesting potential antimicrobial activity . Similar compounds have demonstrated efficacy against various bacterial strains, which positions this compound as a candidate for further investigation in antimicrobial drug development.
Enzyme Inhibition
The compound's structural features may allow it to interact with specific enzymes or receptors in biological systems. Studies on related compounds have shown that modifications in the fluorine and chloro groups can significantly alter enzyme binding affinities and inhibition profiles. For instance, compounds with similar structures have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
The proposed mechanism of action for this compound involves:
- Binding Affinity : The difluoromethoxy and chloro groups may enhance binding to target sites on enzymes or receptors.
- Enzyme Kinetics : Potential alterations in enzyme kinetics could lead to reduced bacterial growth or inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one | Similar structure with a different fluorine position | Potentially different biological activity due to fluorine location |
| 1-Chloro-1-(3-(difluoromethoxy)-4-fluorophenyl)propan-2-one | Additional fluorine atom | Increased lipophilicity may enhance membrane penetration |
| 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one | Hydroxy group present | Increased solubility and potential for hydrogen bonding interactions |
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that compounds with similar difluoromethoxy substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess comparable effects .
- Anti-inflammatory Activity : Research into related structures indicated potential anti-inflammatory properties through COX inhibition. This suggests that the target compound might also exhibit similar effects, warranting further exploration in inflammatory disease models.
属性
分子式 |
C10H8ClF3O2 |
|---|---|
分子量 |
252.62 g/mol |
IUPAC 名称 |
1-chloro-1-[2-(difluoromethoxy)-5-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-5(15)9(11)7-4-6(12)2-3-8(7)16-10(13)14/h2-4,9-10H,1H3 |
InChI 键 |
DFJOOJAWWNIXRT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)F)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















